5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition, it has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. In agriculture, it inhibits the growth of weeds by inhibiting the activity of an enzyme involved in the synthesis of fatty acids. In materials science, it emits fluorescence when excited by light due to its unique molecular structure.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects. In medicine, it has been shown to have cytotoxic effects on cancer cells, anti-inflammatory effects, and analgesic effects. In agriculture, it has been shown to inhibit the growth of weeds. In materials science, it has been shown to emit fluorescence when excited by light.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its unique molecular structure, which allows it to be used as a fluorescent probe. In addition, its potential applications in medicine, agriculture, and materials science make it a versatile compound for scientific research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the study of 5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. In medicine, further studies are needed to determine its efficacy and safety as an anticancer agent and anti-inflammatory agent. In addition, its potential as an analgesic agent should also be explored. In agriculture, further studies are needed to determine its effectiveness as a herbicide and its potential impact on the environment. In materials science, further studies are needed to explore its potential as a fluorescent probe for various applications.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves several steps. The first step involves the preparation of 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)aniline by reacting 2-aminothiazole with 2-bromo-5-chloropyridine. The second step involves the reaction of 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)aniline with 4-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The final step involves the purification of the product using column chromatography.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown promising results in various scientific research applications. In medicine, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In addition, it has also been studied for its potential as an anti-inflammatory and analgesic agent. In agriculture, it has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds. In materials science, it has been studied for its potential as a fluorescent probe due to its ability to emit fluorescence.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-14(20-25-17-7-4-10-23-21(17)28-20)5-3-6-16(12)24-19(26)15-11-13(22)8-9-18(15)27-2/h3-11H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMMRYIAXRUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.